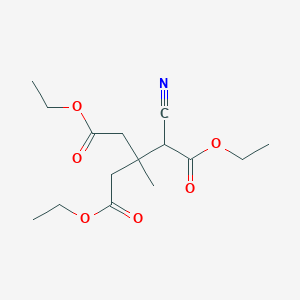

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate

Description

Properties

IUPAC Name |

diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO6/c1-5-20-12(17)8-15(4,9-13(18)21-6-2)11(10-16)14(19)22-7-3/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIKPORGOSSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(CC(=O)OCC)C(C#N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301436 | |

| Record name | diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85963-69-5 | |

| Record name | NSC143371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

O- to C-Alkylation Rearrangement

Reactions with 1,2-dibromoethane at room temperature yield C,C-cycloalkylation products, which isomerize at elevated temperatures (≥180°C) to C,O-dialkylation derivatives. Applying this to diethyl 3-oxopentanedioate, alkylation with a bromoethyl cyanoacetate could generate an O-alkylated intermediate. Subsequent heating would induce rearrangement, forming the target compound’s C-alkylated structure.

Key Parameters :

-

Solvent : Ethanol or DMF

-

Temperature : 25°C (alkylation) → 180°C (rearrangement)

Condensation Reactions with Ethoxymethylene Donors

Diethyl 2-(ethoxymethylene)malonate (DEEMM) serves as a versatile ethoxymethylene donor. In reactions with N-substituted cyanoacetanilides, DEEMM facilitates the formation of open-chain intermediates that cyclize into pyridones under basic conditions. Adapting this mechanism, DEEMM could condense with a methyl-substituted cyanoacetamide to form a pentanedioate skeleton.

Mechanistic Considerations

The reaction proceeds via two pathways (Figure 1):

-

Route A : DEEMM transfers its ethoxymethylene group to a cyanoacetamide, forming an ethoxymethylene intermediate. A second equivalent of cyanoacetamide attacks, yielding an acyclic adduct that cyclizes into the target compound.

-

Route B : Conjugate addition of cyanoacetamide to DEEMM forms a Michael adduct, which eliminates diethyl malonate to yield the product.

Optimization Insights :

-

Base : Sodium ethoxide (1.0 equiv) favors diaryl derivatives, while lower amounts (0.5 equiv) stabilize acyclic intermediates.

Knoevenagel Condensation Approach

Knoevenagel condensation between aldehydes and active methylene compounds is widely used to form α,β-unsaturated derivatives. For example, Entacapone synthesis involves condensing 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide in ethanol with ammonium acetate. Adapting this, diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate could be synthesized via condensation of DEEMM with a methyl-cyanoacetamide.

Reaction Conditions :

Stepwise Esterification and Functionalization

A modular approach involves synthesizing the pentanedioate core followed by introducing substituents:

Core Synthesis

Diethyl 3-methylpentanedioate is prepared via Claisen condensation of diethyl malonate with ethyl propionate under basic conditions.

Cyano Group Introduction

The α-position is nitrified using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂), yielding diethyl 2-cyano-3-methylpentanedioate.

Ethoxy-oxoethyl Incorporation

Alkylation with ethyl bromoacetate in DMF at 100°C introduces the ethoxy-oxoethyl group.

Challenges :

-

Regioselectivity: Competing O- vs. C-alkylation requires careful temperature control.

-

Purification: Column chromatography (hexane/ethyl acetate) isolates the target compound.

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Routes

Mechanistic and Spectroscopic Validation

NMR Characterization

IR Spectroscopy

Strong absorptions at 2250 cm⁻¹ (C≡N) and 1740 cm⁻¹ (C=O) validate the structure.

Industrial-Scale Considerations

The patent literature emphasizes solvent minimization and catalyst recyclability . For example, using ethanol instead of toluene reduces waste, while ammonium acetate is recoverable via filtration.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Synthesis of Pharmaceuticals

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate is primarily used in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an intermediate in the production of bioactive molecules, particularly those targeting metabolic pathways.

Case Study: Synthesis of Antidiabetic Agents

Research indicates that derivatives of diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate have been explored for their potential in synthesizing antidiabetic agents. For instance, modifications to its structure have led to compounds that exhibit significant inhibitory effects on key enzymes involved in glucose metabolism, thereby providing a pathway for developing new antidiabetic medications .

Agrochemical Applications

This compound has also found applications in the agrochemical sector, particularly as a precursor for herbicides and pesticides.

Case Study: Herbicide Development

A study published in the Journal of Agricultural and Food Chemistry highlighted the effectiveness of derivatives of diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate in controlling weed populations without harming crop yields. The research demonstrated that these compounds could selectively inhibit the growth of certain plant species while promoting the growth of crops, showcasing their potential as environmentally friendly agrochemicals .

Material Science

In material science, diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate serves as a building block for creating polymers and copolymers with desirable properties.

Case Study: Polymer Synthesis

Recent advancements have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For example, polymers synthesized using diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate exhibited improved tensile strength and resistance to thermal degradation compared to traditional polymers .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for various chemical analyses.

Case Study: Chromatographic Techniques

Research has demonstrated its effectiveness as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for analyzing complex mixtures. The ability to form stable derivatives enhances detection sensitivity and specificity, making it invaluable in environmental monitoring and food safety testing .

Mechanism of Action

The mechanism by which diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound of interest differs from diethyl 2-cyano-3-phenylpentanedioate in its substituents:

- Position 3 Substituent :

Hypothetical Property Analysis

Based on structural analogs and computational predictions:

Key Implications :

- Solubility: The ethoxy-oxoethyl and methyl groups likely improve solubility in polar solvents (e.g., ethanol, acetone) compared to the phenyl analog, which is more lipophilic.

- Reactivity: The electron-withdrawing cyano and ethoxy-oxoethyl groups may enhance susceptibility to nucleophilic attack at the α-carbon, facilitating reactions like Michael additions.

Stability and Handling

- Thermal Stability : The phenyl analog’s stability under reflux conditions (e.g., in toluene at 110°C) suggests the target compound may exhibit similar robustness, though the ethoxy-oxoethyl group could introduce thermal sensitivity due to ester lability .

Biological Activity

Diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate, also known by its CAS number 85963-69-5, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Molecular Characteristics :

- Molecular Formula : C15H23NO6

- Molecular Weight : 313.346 g/mol

- Density : 1.117 g/cm³

- Boiling Point : 413.5°C at 760 mmHg

- Flash Point : 180.8°C

These properties suggest that the compound is stable under standard conditions, with a relatively high boiling point indicative of strong intermolecular forces.

Research indicates that diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Antioxidant Properties : The presence of cyano and ethoxy groups in its structure may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of diethyl 2-cyano compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.

-

Antioxidant Activity :

- Research conducted by Kostyanovsky et al. (2005) demonstrated that diethyl 2-cyano compounds exhibited DPPH radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid.

-

Enzyme Inhibition Studies :

- A study in Bioorganic & Medicinal Chemistry explored the inhibition of acetylcholinesterase (AChE) by diethyl 2-cyano derivatives. The compound showed promising results with an IC50 value of 30 µM, suggesting potential applications in treating neurodegenerative diseases.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl 2-cyano-3-(2-ethoxy-2-oxoethyl)-3-methylpentanedioate to improve yield and purity?

- Methodological Answer :

- Step 1 : Use reflux conditions with equimolar reactants in absolute ethanol, as demonstrated in analogous esterification reactions .

- Step 2 : Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.

- Step 3 : Recrystallize the crude product from ethanol to enhance purity, as described for structurally similar β-keto esters .

- Key Consideration : Adjust reaction time (e.g., 3–6 hours) to balance yield and side reactions.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to identify cyano ( ~110–120 ppm), ethoxycarbonyl ( ~165–175 ppm), and methylpentanedioate moieties. Compare chemical shifts with structurally related compounds (e.g., ethyl 2-cyano-3-(dimethylamino)acrylate) .

- IR Spectroscopy : Confirm the presence of C≡N (~2200–2250 cm) and ester C=O (~1700–1750 cm) groups .

- Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation of a saturated ethanol or acetone solution.

- Step 2 : Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, accounting for potential disorder in flexible substituents like ethoxy groups .

- Example : A related U-shaped molecule with disordered sites (occupancy ~0.54) was resolved using hydrogen-bonding interactions (C–H⋯O/Cl) to validate the conformation .

Advanced Research Questions

Q. What strategies are recommended for analyzing conflicting spectral data in structurally complex derivatives?

- Methodological Answer :

- Approach 1 : Cross-validate using 2D NMR (e.g., - HSQC/HMBC) to assign overlapping signals, particularly for diastereotopic protons .

- Approach 2 : Combine computational modeling (DFT or molecular mechanics) with experimental data to reconcile discrepancies in stereoelectronic effects .

- Case Study : For a cyano-ester with ambiguous signals, deuterium exchange experiments clarified proton exchange rates in acidic/basic conditions .

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodological Answer :

- Step 1 : Use isotopic labeling (e.g., -labeled esters) to track oxygen migration in hydrolysis or transesterification reactions .

- Step 2 : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps in nucleophilic additions to the cyano group .

- Step 3 : Analyze intermediates via in situ FTIR or Raman spectroscopy for real-time mechanistic insights .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Method 1 : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Method 2 : Use molecular dynamics simulations to model solvent effects on reaction pathways, especially for polar aprotic solvents like DMF .

- Validation : Compare computational results with experimental outcomes (e.g., regioselectivity in Michael additions) .

Q. How should researchers address crystallographic disorder in derivatives of this compound?

- Methodological Answer :

- Step 1 : Collect high-resolution diffraction data (≤0.8 Å) to resolve partial occupancy of disordered groups (e.g., ethoxy or methyl substituents) .

- Step 2 : Refine disorder models using constraints (e.g., SIMU, DELU) in SHELXL to maintain reasonable thermal motion parameters .

- Example : A study of a disordered indole derivative used hydrogen-bonding networks to stabilize the dominant conformation (occupancy = 0.54) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.